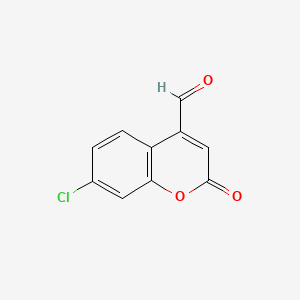
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is an organic compound belonging to the class of coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmaceutical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde typically involves the reaction of 7-hydroxy-4-methyl-2-oxo-2H-chromene with various reagents. One common method involves the use of hexamine and malononitrile in the presence of triethylamine . Another method includes the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride and triethylamine in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane and catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and other functionalized compounds .
Scientific Research Applications
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals, which is a prime mechanism in treating several disease conditions . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: This compound has similar structural features but with a diethylamino group instead of chlorine.
4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde: Another similar compound with a diethylamino group and an additional formyl group.
Uniqueness
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5ClO3 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
7-chloro-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-5H |
InChI Key |
AVRSYEFFOVFSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















